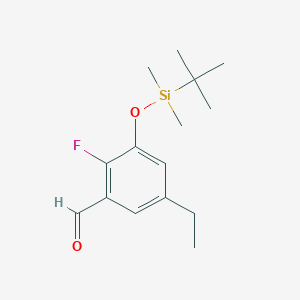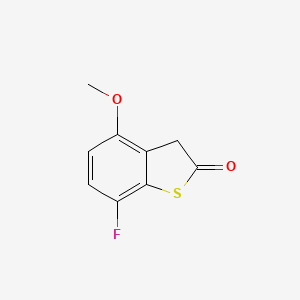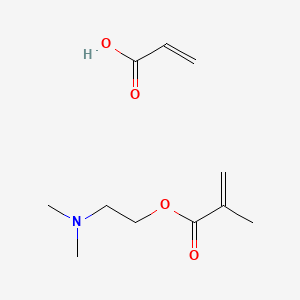
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;prop-2-enoic acid is an organic compound that belongs to the class of enoate esters. It is commonly used in various chemical and industrial applications due to its unique properties. The compound has a molecular formula of C8H15NO2 and a molecular weight of 157.213 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 2-(dimethylamino)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures high yield and purity of the final product. The esterification process is followed by purification steps such as distillation and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: 2-methylprop-2-enoic acid
Reduction: 2-(Dimethylamino)ethyl 2-methylpropan-1-ol
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(Dimethylamino)ethyl 2-methylprop-2-enoate is widely used in scientific research due to its versatility:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is employed in the preparation of biocompatible materials for drug delivery systems.
Medicine: It is used in the development of pharmaceutical formulations and as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of adhesives, coatings, and resins
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The dimethylamino group can interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)ethyl 2-methylprop-2-enoate
- 2-(Dibutylamino)ethyl 2-methylprop-2-enoate
- 2-(Tert-butylamino)ethyl 2-methylprop-2-enoate
Uniqueness
2-(Dimethylamino)ethyl 2-methylprop-2-enoate is unique due to its specific combination of the dimethylamino group and the 2-methylprop-2-enoate moiety. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields .
Properties
CAS No. |
26655-25-4 |
|---|---|
Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C8H15NO2.C3H4O2/c1-7(2)8(10)11-6-5-9(3)4;1-2-3(4)5/h1,5-6H2,2-4H3;2H,1H2,(H,4,5) |
InChI Key |
IDSLKCIQOSQROT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCN(C)C.C=CC(=O)O |
Related CAS |
26655-25-4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
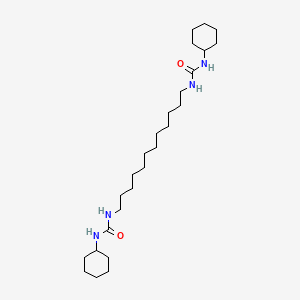
![N-[2-Fluoro-3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8589264.png)
![N-(1H-pyrrolo[3,2-c]pyridin-4-yl)cyclopropanecarboxamide](/img/structure/B8589277.png)
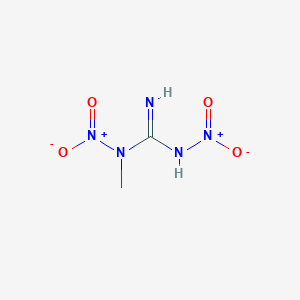
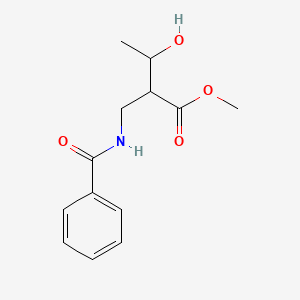
![1-Methyl-N-[2-(4-morpholinyl)ethyl]-4-nitro-1H-pyrrole-2-carboxamide](/img/structure/B8589301.png)
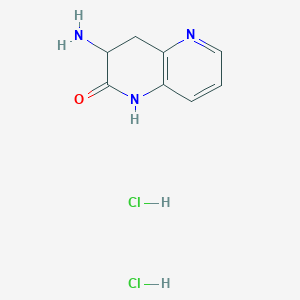
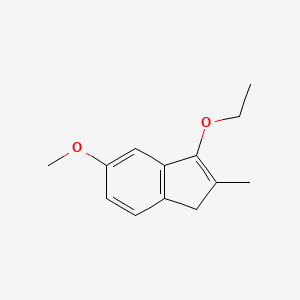
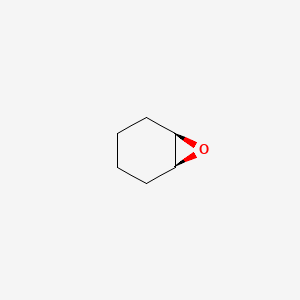
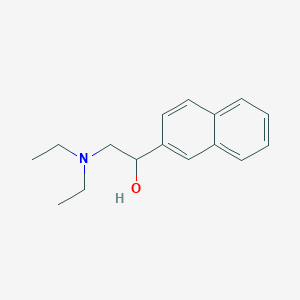
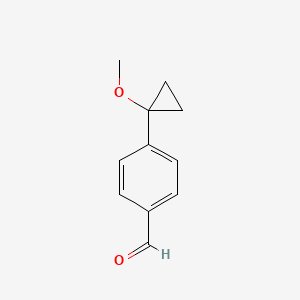
![1H-Pyrrole-3-sulfonamide, 5-[3,5-bis(1,1-dimethylethyl)phenyl]-1-(cyclohexylmethyl)-2-methyl-](/img/structure/B8589335.png)
